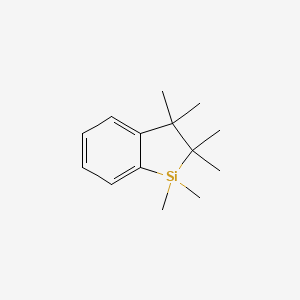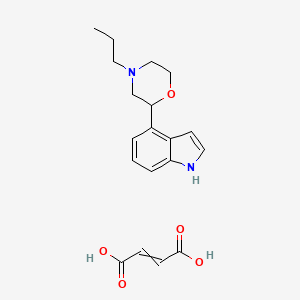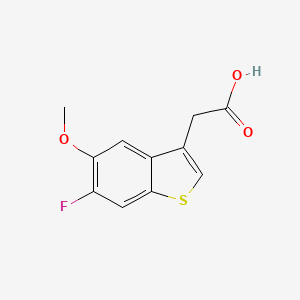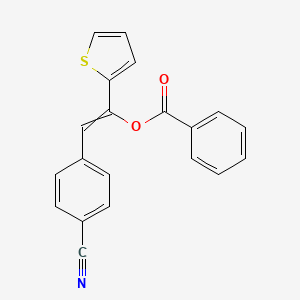
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole is a silicon-containing organic compound It is characterized by its unique structure, which includes a benzosilole core with six methyl groups attached to the silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole typically involves the reaction of a suitable benzosilole precursor with methylating agents. One common method is the reaction of benzosilole with trimethylaluminum in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The pathways involved often include the formation of intermediate species that facilitate the desired transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl: This compound has a similar structure but lacks the silicon atom, leading to different chemical properties.
1,1,1,3,3,3-Hexamethyldisilazane: Another silicon-containing compound, but with different functional groups and reactivity.
Uniqueness
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole is unique due to its benzosilole core and the presence of six methyl groups attached to the silicon atom. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88296-52-0 |
|---|---|
Molekularformel |
C14H22Si |
Molekulargewicht |
218.41 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexamethyl-1-benzosilole |
InChI |
InChI=1S/C14H22Si/c1-13(2)11-9-7-8-10-12(11)15(5,6)14(13,3)4/h7-10H,1-6H3 |
InChI-Schlüssel |
YXKOOGPMNCUWRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2[Si](C1(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)






![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)
![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)

![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)

![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

